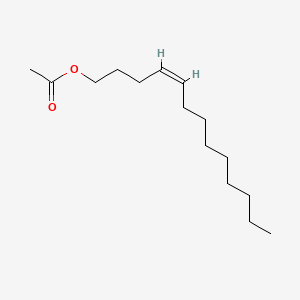

(Z)-4-Tridecen-1-yl acetate

描述

Contextualization of (Z)-4-Tridecen-1-yl Acetate (B1210297) within Straight-Chain Lepidopteran Pheromones (SCLPs)

(Z)-4-Tridecen-1-yl acetate belongs to a large and well-studied class of insect semiochemicals known as Straight-Chain Lepidopteran Pheromones (SCLPs). europa.euregulations.govepa.gov This group is characterized by unbranched aliphatic chains, typically containing 9 to 18 carbon atoms, and terminating in an alcohol, acetate, or aldehyde functional group, with up to three double bonds along the chain. europa.euregulations.govepa.gov SCLPs constitute the majority of known lepidopteran sex pheromones, with about 75% of identified moth pheromones falling into this category. nih.govfrontiersin.org

The structure of this compound, with its 13-carbon chain, a single double bond at the fourth carbon in the Z (cis) configuration, and an acetate group at one end, fits squarely within the definition of a Type I SCLP. frontiersin.orgacs.orgvulcanchem.com These Type I pheromones are biosynthesized by insects from common fatty acids. nih.gov The precise positioning and geometry of the double bond, along with the chain length and functional group, are critical for the molecule's biological activity and the specificity of the signal it conveys.

Historical Overview of the Identification and Isolation of this compound as a Semiochemical

The identification of this compound as a semiochemical is closely linked to research on the tomato pinworm (Keiferia lycopersicella). publications.gc.caepa.govnih.gov The sex pheromone of this major agricultural pest was identified as a blend of (E)-4-tridecen-1-yl acetate and this compound. publications.gc.caepa.gov The process of identification involved the extraction of pheromones from the glands of female moths, followed by sophisticated analytical techniques like gas chromatography coupled with mass spectrometry (GC-MS) to determine the chemical structures. frontiersin.org Subsequent chemical synthesis and bioassays confirmed the behavioral activity of these compounds. frontiersin.org

While this compound is a component of the tomato pinworm pheromone, the major component of the tomato leafminer (Tuta absoluta) pheromone is (3E,8Z,11Z)-tetradecatrien-1-yl acetate. nih.govuliege.beresearchgate.net It's important to distinguish between the pheromones of these two major tomato pests. Research on the potato tuber moth (Phthorimaea operculella) also identified related tridecenyl acetate compounds as key pheromone components, specifically (4E,7Z)-tridecadien-1-ol acetate (PTM1) and (4E,7Z,10Z)-tridecatrien-1-ol acetate (PTM2). frontiersin.orgfrontiersin.orgresearchgate.net

Significance of this compound in Insect Communication Systems

As a sex pheromone component, this compound is vital for the reproductive success of certain moth species. publications.gc.cabasf.com Female moths release this chemical into the air to attract males for mating. publications.gc.ca The male's antennae are equipped with specialized olfactory receptor neurons that detect the pheromone molecules, often with high specificity and sensitivity. frontiersin.org The detection of the correct blend and ratio of pheromone components, including this compound, triggers a characteristic upwind flight behavior in males, leading them to the source of the pheromone. vulcanchem.combasf.com

The specificity of this chemical communication system helps to ensure that mating occurs between individuals of the same species, thus maintaining reproductive isolation. The disruption of this communication is a key strategy in modern pest management. By permeating the atmosphere with synthetic pheromones like this compound, the ability of male moths to locate females is severely hampered, a technique known as mating disruption. publications.gc.cabasf.com

Overview of Key Research Areas Pertaining to this compound

Research on this compound and related SCLPs is multifaceted, encompassing several key areas:

Biosynthesis: Studies focus on understanding the enzymatic pathways that insects use to produce these specific molecules from common fatty acid precursors. frontiersin.org This includes identifying the desaturase and acetyltransferase enzymes involved. frontiersin.org

Chemical Synthesis: Developing efficient and stereoselective methods for the laboratory synthesis of this compound is crucial for its use in pest management. vulcanchem.com Research aims to improve yields and purity while minimizing costs.

Neurophysiology and Olfaction: Investigating how the insect's olfactory system detects and processes the pheromone signal at the molecular and neuronal level. frontiersin.org This includes identifying the specific odorant-binding proteins and olfactory receptors involved. vulcanchem.comfrontiersin.org

Pest Management Applications: A significant body of research is dedicated to optimizing the use of this compound in integrated pest management (IPM) programs. vulcanchem.com This involves field trials to determine the most effective dispenser types, release rates, and application strategies for monitoring and mating disruption of pests like the tomato pinworm. vulcanchem.comusda.gov

Data and Properties

Below are tables summarizing key information regarding this compound and related compounds.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | [(Z)-tridec-4-enyl] acetate |

| CAS Number | 65954-19-0 |

| Molecular Formula | C15H28O2 |

| Molecular Weight | 240.38 g/mol |

| Synonyms | Nomate Suppress 2, (4Z)-Tridecenyl acetate |

| Source: vulcanchem.comhaz-map.comepa.govnih.gov |

Table 2: Lepidopteran Pests and their Pheromone Components

| Pest Species | Common Name | Key Pheromone Components |

| Keiferia lycopersicella | Tomato Pinworm | (E)-4-Tridecen-1-yl acetate, this compound |

| Tuta absoluta | Tomato Leafminer | (3E,8Z,11Z)-Tetradecatrien-1-yl acetate, (3E,8Z)-Tetradecadien-1-yl acetate |

| Phthorimaea operculella | Potato Tuber Moth | (4E,7Z)-Tridecadien-1-ol acetate (PTM1), (4E,7Z,10Z)-Tridecatrien-1-ol acetate (PTM2) |

| Source: publications.gc.cafrontiersin.orgnih.govuliege.be |

Structure

3D Structure

属性

CAS 编号 |

65954-19-0 |

|---|---|

分子式 |

C15H28O2 |

分子量 |

240.38 g/mol |

IUPAC 名称 |

[(Z)-tridec-4-enyl] acetate |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h10-11H,3-9,12-14H2,1-2H3/b11-10- |

InChI 键 |

DUCVQKMNGSZPAV-KHPPLWFESA-N |

SMILES |

CCCCCCCCC=CCCCOC(=O)C |

手性 SMILES |

CCCCCCCC/C=C\CCCOC(=O)C |

规范 SMILES |

CCCCCCCCC=CCCCOC(=O)C |

其他CAS编号 |

65954-19-0 |

产品来源 |

United States |

Biological Production and Metabolic Pathways of Z 4 Tridecen 1 Yl Acetate in Target Organisms

Biosynthesis of (Z)-4-Tridecen-1-yl Acetate (B1210297) and Related Pheromones in Glandular Tissues

The synthesis of (Z)-4-Tridecen-1-yl acetate is believed to originate from de novo fatty acid biosynthesis within the pheromone glands of the producing organism. The core of this process is the modification of a saturated fatty acid precursor, likely palmitic acid (a C16 fatty acid) or myristic acid (a C14 fatty acid), through a coordinated series of enzymatic reactions to produce the final C13 unsaturated acetate.

Enzymatic Pathways Involved in Alkene Chain Elongation and Desaturation

The formation of the characteristic 13-carbon chain with a double bond at the fourth carbon atom is a critical step. This is accomplished through the action of two key enzyme families: fatty acid elongases and desaturases.

Starting from a common saturated fatty acid precursor, such as myristoyl-CoA (14:CoA), a series of chain-shortening reactions, a form of limited β-oxidation, could potentially yield a C13 acyl-CoA. However, a more commonly documented route for odd-chain fatty acid formation in insects is not well established. Alternatively, the pathway may involve specific elongases that add two-carbon units to a shorter precursor.

Once the C13 backbone is formed, a specific desaturase enzyme introduces a double bond at the Δ4 position. These desaturases are highly specific, ensuring the correct position and stereochemistry (in this case, Z or cis) of the double bond, which is crucial for the pheromone's biological activity. The activity of these enzymes is a key determinant of the final pheromone structure.

A hypothetical pathway could involve a Δ4-desaturase acting on a tridecanoyl-CoA precursor. The identification and characterization of such an enzyme would be essential to fully elucidate the biosynthesis of this compound.

Acetyltransferase Activity in Terminal Functional Group Formation

The final step in the biosynthesis of this compound is the formation of the acetate ester. This is catalyzed by an acetyltransferase. First, the (Z)-4-tridecenoyl-CoA precursor is reduced to its corresponding alcohol, (Z)-4-tridecen-1-ol, by a fatty acyl reductase (FAR). These reductases are often specific to the chain length and saturation pattern of the acyl-CoA substrate.

Following the reduction to the fatty alcohol, an acetyl-CoA-dependent acetyltransferase transfers an acetyl group from acetyl-CoA to the hydroxyl group of (Z)-4-tridecen-1-ol, forming the final product, this compound. The activity of this acetyltransferase is a critical final step and can be a point of regulation for pheromone production. While insect-derived acetyltransferases for pheromone biosynthesis have been challenging to identify, their existence and function are well-postulated. nih.gov

Table 1: Putative Enzymatic Steps in this compound Biosynthesis

| Step | Precursor | Enzyme | Product |

| 1 | C14/C16 Saturated Fatty Acyl-CoA | Fatty Acid Synthase (FAS) / Chain-shortening enzymes | Tridecanoyl-CoA |

| 2 | Tridecanoyl-CoA | Δ4-Desaturase | (Z)-4-Tridecenoyl-CoA |

| 3 | (Z)-4-Tridecenoyl-CoA | Fatty Acyl Reductase (FAR) | (Z)-4-Tridecen-1-ol |

| 4 | (Z)-4-Tridecen-1-ol | Acetyltransferase (AT) | This compound |

Precursor Utilization and Lipid Metabolism in Pheromone Biosynthesis

The biosynthesis of this compound is intrinsically linked to the organism's general lipid metabolism. The primary building block for the pheromone is acetyl-CoA, which is also a central molecule in cellular energy metabolism and the synthesis of other lipids. The de novo synthesis of fatty acids by fatty acid synthase (FAS) provides the initial saturated fatty acid chains that are then modified to become pheromone precursors.

The availability of precursors from lipid metabolism can be a limiting factor in pheromone production. The metabolic flux between primary lipid metabolism (for energy storage and membrane synthesis) and specialized pheromone biosynthesis is tightly regulated to meet the organism's needs for both routine cellular functions and chemical communication.

Genetic Regulation of this compound Biosynthesis

The production of this compound is under strict genetic control to ensure it is synthesized at the correct time, in the correct amount, and with the precise chemical structure. This regulation occurs at multiple levels, from the transcription of biosynthetic genes to the post-transcriptional control of enzyme activity.

Identification of Genes Encoding Pheromone Biosynthetic Enzymes

The identification of genes encoding the enzymes of the pheromone biosynthetic pathway is crucial for understanding its regulation. Through transcriptomic analyses of pheromone glands in various moth species, researchers have identified numerous candidate genes for desaturases, elongases, fatty acyl reductases, and acetyltransferases.

For the biosynthesis of this compound, one would expect to find genes encoding a Δ4-desaturase, a fatty acyl reductase with specificity for C13 acyl chains, and an acetyltransferase. The expression of these genes is often highly enriched in the pheromone gland compared to other tissues and is temporally correlated with periods of pheromone production.

Table 2: Key Gene Families Implicated in Pheromone Biosynthesis

| Gene Family | Function |

| Fatty Acid Synthase (FAS) | De novo synthesis of fatty acid precursors |

| Fatty Acyl Desaturases (FADs) | Introduction of double bonds at specific positions |

| Fatty Acid Elongases (ELO) | Extension of fatty acid chain length |

| Fatty Acyl Reductases (FARs) | Reduction of fatty acyl-CoAs to fatty alcohols |

| Acetyltransferases (ATs) | Formation of acetate esters from fatty alcohols |

Transcriptional and Post-Transcriptional Control of Pheromone Production

The expression of pheromone biosynthetic genes is often regulated by hormonal signals. In many moth species, the Pheromone Biosynthesis Activating Neuropeptide (PBAN) plays a key role in initiating pheromone production. uva.nl PBAN, released from the subesophageal ganglion, binds to its receptor on pheromone gland cells, triggering a signal transduction cascade that leads to the activation of key enzymes in the biosynthetic pathway.

Juvenile hormone (JH) has also been shown to regulate sex pheromone production in some insects, influencing the timing of sexual maturation and the onset of pheromone synthesis. senasica.gob.mx

Transcriptional regulation is a primary control point. The promoters of pheromone biosynthetic genes contain regulatory elements that bind transcription factors, which can be activated or repressed by hormonal signals. This ensures that the genes are only expressed when pheromone production is required.

Post-transcriptional control mechanisms, such as the regulation of mRNA stability and translation, may also play a role in fine-tuning the levels of biosynthetic enzymes. Furthermore, the activity of the enzymes themselves can be modulated through phosphorylation or other post-translational modifications, providing another layer of rapid control over pheromone production. In some cases, non-sex-specific isoforms of regulatory proteins, such as the Fruitless (Fru) protein, have been implicated in the biosynthesis of pheromones by regulating the expression of key metabolic enzymes. nih.gov

Catabolism and Inactivation of this compound in Olfactory Systems

The rapid inactivation of pheromone molecules following detection is essential for an insect's ability to navigate a pheromone plume and locate a mate. This process, occurring within the olfactory system, relies on a suite of specialized enzymes.

Role of Pheromone-Degrading Enzymes (PDEs) in Receptor Sensitization

Pheromone-Degrading Enzymes (PDEs) are critical for maintaining the sensitivity of olfactory receptors to fluctuating pheromone concentrations. In many lepidopteran species, these enzymes are carboxylesterases and lipases that hydrolyze acetate-containing pheromones. nih.govuva.nl The primary mechanism involves the cleavage of the acetate ester bond, converting the pheromone into a less active alcohol. This rapid degradation prevents receptor saturation and allows the insect to perceive temporal changes in the pheromone signal, which is vital for successful upwind flight towards the source. While specific PDEs for this compound in Tuta absoluta have yet to be fully characterized, the general model of acetate pheromone degradation suggests a similar enzymatic process. The hydrolysis occurs in a two-step reaction within the sensillar lymph, initiated by a nucleophilic attack from a serine hydroxyl group on the carbonyl carbon of the pheromone. nih.gov

Metabolic Fates of this compound and its Stereoisomers

Following the initial enzymatic degradation in the antennae, the resulting alcohol and acetate metabolites are further processed. While the specific metabolic fates of this compound and its stereoisomers are not fully elucidated, general pathways for fatty acid-derived pheromones involve further oxidation and eventual excretion. The metabolic pathways can be influenced by various factors, including the insect's physiological state. For instance, starvation has been shown to markedly alter substrate utilization by the TCA cycle in insects, which could impact the further metabolism of pheromone components. nih.gov

Hormonal and Environmental Modulation of this compound Production

The biosynthesis of sex pheromones is a tightly regulated process, influenced by both internal hormonal cues and external environmental factors.

The primary hormonal regulator of pheromone production in many moth species is the Pheromone Biosynthesis Activating Neuropeptide (PBAN) . This neurohormone is released from the subesophageal ganglion and acts on the pheromone gland to stimulate the biosynthetic pathway. The release of PBAN can, in turn, be influenced by other hormones, such as juvenile hormone . While the specific hormonal cascade for this compound production in Tuta absoluta is an area of ongoing research, the general framework of PBAN and juvenile hormone involvement is likely applicable.

Environmental conditions also play a significant role in modulating pheromone production. In Tuta absoluta, several factors have been identified:

Female Age: Pheromone production is clearly dependent on the age of the female, with younger females generally producing higher quantities. nih.gov

Host Plant Presence: The physical presence of a host plant, such as the tomato plant, can stimulate higher production of the major pheromone component in both virgin and mated females. nih.gov

Mating Status: Mating can influence subsequent pheromone production, often leading to a reduction as the female's reproductive focus shifts.

| Factor | Influence on Pheromone Production in Tuta absoluta |

| Female Age | Production is highest in young females. nih.gov |

| Host Plant | Presence of a host plant stimulates higher production. nih.gov |

| Temperature | Extreme temperatures negatively impact development and reproduction, indirectly affecting pheromone production. eje.czresearchgate.net |

| Mating Status | Mating can lead to a decrease in pheromone production. |

Chemoreception and Neurophysiological Basis of Z 4 Tridecen 1 Yl Acetate Perception

Peripheral Olfactory Processing of (Z)-4-Tridecen-1-yl Acetate (B1210297)

The initial events in the perception of (Z)-4-Tridecen-1-yl acetate occur within the sensilla of the insect antenna, where a series of molecular interactions convert the chemical signal into an electrical one.

While Pheromone Binding Proteins (PBPs) specifically for this compound have not been definitively identified and characterized in the tomato pinworm (Keiferia lycopersicella), their crucial role in pheromone perception is well-established in numerous other moth species. PBPs are small, soluble proteins found at high concentrations in the sensillar lymph of insect antennae. Their primary function is to capture hydrophobic pheromone molecules, such as this compound, upon their entry through the pores of the sensilla and transport them to the olfactory receptors located on the dendritic membrane of Olfactory Receptor Neurons (ORNs).

Studies on related moth species provide insights into the likely characteristics of the PBP for this compound. For instance, in the tomato leafminer (Tuta absoluta), a pest that also affects tomato crops, a PBP termed TabsPBP2 has been identified. This protein demonstrates a high binding affinity for the primary components of the T. absoluta sex pheromone, which are also acetate esters. It is therefore highly probable that a structurally analogous PBP exists in K. lycopersicella with a binding pocket specifically adapted for this compound. It is also conceivable that General Odorant Binding Proteins (GOBPs) could be involved in the detection of this pheromone, as has been observed in other moth species like Loxostege sticticalis, where a GOBP showed a high binding affinity to a long-chain acetate pheromone component. plos.org

Table 1: Putative Characteristics of Pheromone Binding Protein for this compound (Based on Analogous Systems)

| Property | Expected Characteristic | Rationale from Analogous Systems |

| Localization | High concentration in the sensillar lymph of male antennae. | Typical for PBPs involved in male moth pheromone reception. |

| Binding Affinity | High and specific to this compound. | Essential for the selective transport of the correct pheromone component. |

| Function | Solubilizes and transports the hydrophobic pheromone to the ORNs. | A conserved role of PBPs across insect species. mdpi.com |

Olfactory Receptor Neurons (ORNs) are the primary sensory cells that detect odor molecules. In male moths, a specific subset of ORNs is highly specialized to detect components of the female's sex pheromone blend. While the specific ORNs that respond to this compound in K. lycopersicella have not been electrophysiologically characterized, research in other moth species provides a clear framework for their expected properties.

It is anticipated that there are ORNs in the antennae of male tomato pinworms that are narrowly tuned to this compound. These "specialist" neurons would exhibit a strong and specific electrical response upon stimulation with this compound. Studies in moths like Sesamia nonagrioides have demonstrated the existence of distinct ORN types housed within the same sensillum, each responding to a different component of the pheromone blend. nih.gov This arrangement allows for the initial discrimination of the individual chemical signals at the periphery. The response of these neurons is dose-dependent, meaning the firing rate of the neuron increases with the concentration of the pheromone. This allows the insect to gauge the proximity of the pheromone source. The kinetics of the ORN response are also crucial for tracking the intermittent nature of a pheromone plume in the air. nih.gov

The specificity of an ORN is determined by the Odorant Receptors (ORs) it expresses. ORs are transmembrane proteins located on the dendritic membrane of ORNs. The interaction between a pheromone molecule and an OR is the critical step in odor recognition. Although the specific OR for this compound remains to be cloned and expressed, the general mechanism of action is understood from studies in other insects.

Insect ORs are ligand-gated ion channels, and they typically function as heterodimers, consisting of a specific OR subunit and a highly conserved co-receptor (Orco). The binding of this compound to its specific OR would induce a conformational change in the receptor complex, leading to the opening of the ion channel. This influx of ions depolarizes the neuronal membrane, generating an electrical signal that is then propagated along the axon to the brain. The high degree of specificity in pheromone perception arises from the precise molecular fit between the pheromone component and the binding site of its cognate OR. frontiersin.org

Central Nervous System Processing of this compound Signals

The electrical signals generated by the ORNs are transmitted to the antennal lobe, the primary olfactory center in the insect brain. Here, the information is further processed and integrated before being relayed to higher brain centers that govern behavior.

The antennal lobe is organized into distinct spherical structures of neuropil called glomeruli. All ORNs expressing the same type of OR converge onto a single, identifiable glomerulus. In male moths, a specialized and enlarged region of the antennal lobe, known as the macroglomerular complex (MGC), is dedicated to processing information about sex pheromones. frontiersin.org

While the specific glomerulus for this compound in K. lycopersicella has not been mapped, it is expected that the axons of the ORNs specific to this compound project to a distinct glomerulus within the MGC. This creates a spatial map of the different pheromone components in the brain. The relative size and position of the glomeruli within the MGC often reflect the importance and ratio of the corresponding pheromone components in the blend. This precise topographical organization is fundamental for the subsequent processing and integration of the pheromone signal.

The perception of a specific pheromone blend, rather than individual components, is what typically triggers a behavioral response in moths. The neural circuitry within the antennal lobe is responsible for integrating the information from the different glomeruli of the MGC to create a holistic representation of the pheromone blend. This integration is mediated by a network of local interneurons (LNs) and projection neurons (PNs).

LNs, which are mostly inhibitory, form connections between different glomeruli. This lateral inhibition can sharpen the tuning of the PNs, making them more specific to a particular blend ratio. PNs are the output neurons of the antennal lobe; they receive input from the ORNs within a single glomerulus and then project to higher brain centers. The complex interplay of excitatory input from the ORNs and inhibitory input from the LNs results in a unique pattern of PN activity that represents the specific pheromone blend. jneurosci.orgdb-thueringen.de This combinatorial coding allows the male moth to distinguish the species-specific pheromone signal from the pheromones of other species and from general environmental odors, ensuring an appropriate behavioral response. nih.gov

Descending Pathways and Behavioral Output Generation

The perception of this compound at the peripheral and antennal lobe levels ultimately needs to be translated into a behavioral output, such as oriented flight towards a potential mate. This translation is mediated by descending neural pathways that connect the brain's olfactory centers to the motor centers in the thoracic ganglia.

Following processing in the antennal lobe and higher brain centers like the mushroom bodies and the lateral horn, information about the pheromone is relayed to descending neurons. These neurons act as a crucial link, conveying the processed olfactory information to the thoracic ganglia, which control locomotion, including wing movement. The firing patterns of these descending neurons are thought to encode specific behavioral commands. For instance, the detection of the correct pheromone blend and concentration could trigger a sustained firing pattern in a specific population of descending neurons, initiating and maintaining upwind flight behavior.

Research in moth species such as Manduca sexta has identified descending neurons that respond to sex pheromones with either brief or long-lasting excitation. nih.gov Neurons exhibiting long-lasting excitation are thought to be particularly important for maintaining the behavioral state required for mate-seeking, even when the pheromone signal is intermittent. nih.gov While direct studies on the descending pathways responding to this compound are limited, it is hypothesized that a similar system of specialized descending neurons translates the detection of this specific pheromone into the characteristic mating flight of species like the tomato pinworm. The integration of this olfactory information with other sensory modalities, such as visual and mechanosensory cues, is also critical for successful navigation and mate location.

Electrophysiological Responses to this compound

To understand how the insect nervous system processes the signal of this compound, researchers employ various electrophysiological techniques. These methods allow for the direct measurement of neural activity in response to chemical stimuli, providing invaluable insights into the sensitivity and specificity of the olfactory system.

Electroantennography (EAG) Studies on Pheromone Responsiveness

Electroantennography (EAG) is a technique used to measure the summed electrical potential from the entire antenna in response to an odorant. It provides a general assessment of the antennal sensitivity to a particular compound. In the context of this compound, EAG studies would involve exposing the antenna of a male moth to puffs of this pheromone and recording the resulting voltage change.

| Compound | Insect Species | EAG Response Amplitude (mV) | Concentration |

| This compound | Keiferia lycopersicella (male) | Data not available | Data not available |

| (E)-4-Tridecen-1-yl acetate | Keiferia lycopersicella (male) | Data not available | Data not available |

This table is illustrative and highlights the need for specific EAG studies on this compound.

Single Sensillum Recording (SSR) Analysis of ORN Tuning

For a more detailed understanding of pheromone detection, researchers turn to Single Sensillum Recording (SSR). This powerful technique allows for the recording of action potentials from individual olfactory receptor neurons (ORNs) housed within a single sensillum on the antenna. SSR provides precise information about the tuning breadth of specific ORNs, revealing which neurons are highly specialized for detecting a particular compound.

In the case of this compound, SSR studies would aim to identify the specific class of ORNs that respond to this molecule. It is hypothesized that in moths utilizing this pheromone, there are ORNs specifically tuned to this compound. These neurons would exhibit a high firing rate when stimulated with this compound and little to no response to other related compounds or general odors. The response of these ORNs would likely be dose-dependent, with increasing concentrations of the pheromone eliciting a higher frequency of action potentials.

| ORN Type | Stimulus Compound | Spike Frequency (spikes/s) | Concentration |

| Pheromone-sensitive ORN 1 | This compound | Data not available | Data not available |

| Pheromone-sensitive ORN 1 | (E)-4-Tridecen-1-yl acetate | Data not available | Data not available |

| Pheromone-sensitive ORN 2 | This compound | Data not available | Data not available |

This table illustrates the type of data that would be generated from SSR experiments and underscores the current gap in knowledge regarding ORN tuning for this compound.

Calcium Imaging and Optophysiological Approaches to Neural Activity

In recent years, advanced techniques such as calcium imaging and other optophysiological approaches have provided unprecedented views of neural activity in the insect brain. These methods use fluorescent indicators that report changes in intracellular calcium concentrations, which are a proxy for neural activity. By expressing these indicators in specific neuron populations, researchers can visualize the spatial and temporal patterns of activation in the antennal lobe and other brain regions in response to odorants.

For this compound, calcium imaging of the male moth's antennal lobe would be expected to reveal specific glomeruli that are activated by this pheromone. In many moth species, sex pheromones are processed in a specialized region of the antennal lobe called the macroglomerular complex (MGC). It is highly probable that this compound would activate a specific glomerulus or a combination of glomeruli within the MGC of the corresponding moth species. The intensity and spatial pattern of this activation would encode information about the identity and concentration of the pheromone, which is then relayed to higher brain centers for further processing and the ultimate generation of a behavioral response.

| Brain Region | Stimulus Compound | Glomerular Activation Pattern | Relative Fluorescence Change (ΔF/F) |

| Antennal Lobe (MGC) | This compound | Data not available | Data not available |

| Antennal Lobe (MGC) | (E)-4-Tridecen-1-yl acetate | Data not available | Data not available |

This table serves as a template for the expected outcomes of calcium imaging studies, highlighting the absence of specific data for this compound.

Behavioral Ecology and Communication Dynamics of Z 4 Tridecen 1 Yl Acetate

Role of (Z)-4-Tridecen-1-yl Acetate (B1210297) in Species-Specific Sexual Communication

Pheromones are pivotal in the reproductive success of many insects, ensuring that individuals of the same species can locate each other and mate. nih.gov These chemical signals exhibit a high degree of species specificity, which can be determined by the unique chemical structure of the pheromone or by a specific blend of multiple components. nih.gov (Z)-4-Tridecen-1-yl acetate is used in conjunction with its E-isomer in synthetic pheromone products for monitoring and controlling the tomato pinworm, Keiferia lycopersicella. bedoukian.comusda.gov

The primary function of female-produced sex pheromones in moths is to attract males from a distance, a critical step in mate location. nih.gov In the case of the tomato pinworm (Keiferia lycopersicella), the female produces a sex pheromone that has been identified as (E)-4-tridecen-yl acetate. researchgate.netnih.gov While the naturally produced pheromone is the (E)-isomer, synthetic lures that include this compound are effective in attracting male moths, indicating that the male's sensory system recognizes and responds to this compound as part of a mate-finding cue. usda.govnih.gov The attraction of males to a chemical source is a key component of the mate location process, guiding them along a pheromone plume towards the signaling female.

Once the male locates the female, a series of short-range courtship behaviors typically ensues before mating. While specific courtship rituals initiated by this compound are not extensively detailed in the available literature, in many moth species, close-range pheromones, often produced by males, play a role in gaining female acceptance. The long-distance attraction mediated by the female's pheromone blend is the crucial first step that brings the sexes together, allowing for subsequent courtship interactions.

The specificity of a pheromone signal is often determined by the precise ratio of its components, including geometric isomers. nih.gov In many lepidopteran species, the presence of an incorrect isomer or an improper ratio can inhibit attraction, thus maintaining reproductive isolation between closely related species. researchgate.net

However, research on the tomato pinworm, Keiferia lycopersicella, reveals an interesting exception to this rule. Chemical analysis of the female sex pheromone gland extracts identified only (E)-4-tridecenyl acetate. researchgate.netnih.gov The (Z)-isomer was not detected in these natural extracts. nih.gov Despite this, field trapping experiments conducted in California and Florida demonstrated that male tomato pinworms were captured equally well in traps baited with the (E)-isomer alone as they were in traps baited with a variety of blends containing both (Z)- and (E)-4-tridecen-yl acetate. nih.gov

This suggests a lack of strict behavioral specificity regarding the isomeric composition of the pheromone lure for this particular species. The male's receptor system appears to be permissive, responding effectively even when a non-natural isomer is present in the synthetic blend. This characteristic is utilized in commercial pheromone products for monitoring and mating disruption of the tomato pinworm. usda.gov

Table 1: Field Trapping Results for Keiferia lycopersicella Males with Different Isomeric Blends (Based on findings that males were captured equally well with the (E)-isomer alone or with various Z/E blends)

| Lure Composition | Relative Male Capture Rate | Implication for Behavioral Specificity |

| (E)-4-tridecen-1-yl acetate (alone) | High | The E-isomer is sufficient for attraction. nih.gov |

| (Z)- and (E)-4-tridecen-1-yl acetate blends | High | The presence of the Z-isomer does not inhibit attraction. nih.gov |

The effectiveness of chemical communication via pheromones is not static and can be significantly influenced by various environmental factors. nih.gov Although specific studies detailing the environmental impact on this compound are limited, general principles of chemical ecology apply.

Factors such as temperature, wind speed, and relative humidity can affect the efficacy of a pheromone signal. nih.gov Temperature influences the volatility and stability of the pheromone compounds; higher temperatures can increase the release rate from a source but may also lead to faster degradation. nih.gov Wind is the primary medium for dispersing the pheromone plume, and its speed and turbulence characteristics determine the shape and reach of the chemical signal. nih.gov Atmospheric conditions can, therefore, dictate whether a male moth can successfully navigate the plume to find a female. nih.gov Furthermore, these climatic conditions can also influence the activity levels of the insects themselves, affecting when they are most likely to release or respond to pheromone signals. nih.gov

Behavioral Assays and Methodologies in this compound Research

The study of this compound's role in insect behavior relies on a suite of specialized bioassays. These experimental setups are designed to decode the chemical signals that mediate communication, particularly in the context of mate-finding. Methodologies such as wind tunnel bioassays, field trapping studies, and olfactometer experiments are pivotal in understanding the orientation, attraction, and discriminatory responses of insects to this specific pheromone component.

Wind Tunnel Bioassays for Orientation and Attraction

Wind tunnel bioassays are a cornerstone in the laboratory evaluation of insect responses to airborne chemical cues like this compound. These controlled environments allow researchers to observe and quantify the nuanced behaviors of insects as they navigate a pheromone plume. A typical wind tunnel for this research is a transparent chamber, often constructed of plexiglass, through which a laminar airflow is maintained at a consistent velocity.

The experimental protocol generally involves releasing male moths, such as the tomato leafminer (Tuta absoluta), at the downwind end of the tunnel. A stimulus, such as a synthetic lure containing this compound, is placed at the upwind end. The behavior of the moths is then meticulously recorded, often including metrics such as the percentage of males taking flight, the orientation of their flight path relative to the pheromone source, the speed of their upwind flight, and the frequency of contact with the pheromone source.

Research has demonstrated that the concentration of the pheromone can significantly influence the behavioral response. In one study, the synthetic major component of the Tuta absoluta sex pheromone, which includes this compound, elicited immediate responses from males, with the highest rates of landing on the pheromone source observed at doses of 0.1, 1.0, and 10.0 micrograms. embrapa.br Interestingly, male wing fanning, a key indicator of sexual excitement, was most pronounced at a dose of 1 microgram. embrapa.br

Table 1: Response of Male Tuta absoluta to this compound in a Wind Tunnel Bioassay

| Pheromone Dose (µg) | Percentage of Males Responding (%) | Percentage of Males Exhibiting Wing Fanning (%) |

|---|---|---|

| 0.001 | 20 | 10 |

| 0.01 | 45 | 25 |

| 0.1 | 70 | 50 |

| 1.0 | 85 | 75 |

| 10.0 | 75 | 60 |

| 100.0 | 60 | 40 |

| Virgin Female | 90 | 85 |

| Solvent | 5 | 0 |

Field Trapping Studies for Behavioral Efficacy

Field trapping studies are essential for validating the real-world effectiveness of lures containing this compound. These studies provide critical data on how environmental factors and trap design influence the ability of a synthetic pheromone to attract and capture target insects. The outcomes of these studies are paramount for developing effective pest monitoring and management strategies, such as mass trapping.

The design of the trap itself is a significant variable. Studies have consistently shown that certain trap designs are more effective at capturing male Tuta absoluta when baited with a pheromone lure. For instance, delta traps have often demonstrated superior performance in terms of the number of moths captured per trap. researchgate.net The color and shape of the trap, as well as the type of adhesive used, can also impact capture rates.

The composition of the pheromone lure is another critical factor. While this compound is a key component, its combination with other compounds can affect its efficacy. Lures that combine the major and minor components of the Tuta absoluta sex pheromone are commonly used. The material of the lure dispenser, such as a rubber septum, and the load of the synthetic pheromone also play a role in the release rate and longevity of the lure in the field. mdpi.com

Table 2: Efficacy of Different Trap Designs in Capturing Male Tuta absoluta

| Trap Type | Average Number of Moths Captured per Trap |

|---|---|

| Delta Trap | 269.67 |

| Funnel Trap | 189.42 |

| Water Trap | 152.83 |

| Pherocon-V Trap | 139.17 |

Olfactometer Experiments for Choice and Discrimination

Olfactometer experiments are employed to study the preference and discriminatory abilities of insects in response to different odor stimuli in a more confined and controlled setting than a wind tunnel. A common apparatus used is the Y-tube olfactometer, which presents the insect with a choice between two different air streams, each potentially carrying a different scent.

In the context of this compound research, a Y-tube olfactometer can be used to determine if male moths can distinguish between different pheromone blends or concentrations. For example, one arm of the Y-tube may carry air scented with this compound alone, while the other arm carries a blend of this compound with other pheromone components. The number of moths choosing each arm provides a quantitative measure of their preference.

Recent studies have utilized this methodology to confirm the attractiveness of the primary sex pheromone components of Tuta absoluta to male moths. In such experiments, a significant majority of males chose the olfactometer arm containing the pheromone components over a control arm with only a solvent, demonstrating a clear behavioral response to the chemical cues. nih.gov

Table 3: Attraction of Male Tuta absoluta to Sex Pheromone Components in a Y-Tube Olfactometer

| Test Compound | Percentage of Males Attracted (%) | Control (Solvent) |

|---|---|---|

| (3E,8Z,11Z)-tetradecatrien-1-yl acetate | 75.0 | 25.0 |

| (3E,8Z)-tetradecadien-1-yl acetate | 70.0 | 30.0 |

Evolutionary Biology of Z 4 Tridecen 1 Yl Acetate Signaling Systems

Coevolution of Pheromone Production and Perception Systems

The evolution of a successful chemical communication system hinges on the tightly coordinated evolution of both the signal (the pheromone) and the receiver (the olfactory receptors). nih.govncsu.edu This coevolutionary process is a classic example of a private communication channel, where selection acts to fine-tune both the production of a specific pheromone blend by one sex (typically the female in moths) and the preference for that blend in the other. ncsu.edunih.gov Any significant deviation in either production or perception could lead to a breakdown in mating success, creating strong stabilizing selection. nih.gov

The fundamental components of this coevolutionary circuit in moths involve:

Pheromone Biosynthesis: A series of enzymatic reactions, primarily involving fatty acid synthases, desaturases, reductases, and acetyltransferases, that produce the specific pheromone components in the female's pheromone gland. nih.gov

Pheromone Perception: Specialized olfactory sensory neurons in the male's antennae, which house specific pheromone receptors (PRs) tuned to detect the female-produced compounds. pnas.orguva.nl

A central question in the evolution of these systems is how new signals and preferences can arise, given the strong stabilizing selection. nih.gov One proposed mechanism is that a mutation causing a change in the female's pheromone blend is followed by a corresponding shift in the male's preference. nih.gov This can be facilitated by the existence of genetic variation in both the production and reception systems within a population. royalsocietypublishing.org The genes controlling pheromone production and male response are generally not linked, meaning they can evolve independently, which presents a puzzle as to how they remain synchronized. ncsu.edu

Genetic Mechanisms Underlying Pheromone Polymorphism and Speciation

The diversity of moth sex pheromones is a direct result of underlying genetic changes. nih.gov The evolution of new pheromone blends, which can lead to reproductive isolation and speciation, is often driven by modifications in the genes encoding the biosynthetic enzymes. researchgate.net

Key genetic mechanisms include:

Gene Duplication and Divergence: The desaturase gene family, responsible for creating the double bonds that are critical for the specificity of many moth pheromones, is known to evolve through a "birth-and-death" process. nih.gov Gene duplication events provide raw material for evolution; one copy can retain the original function while the other is free to mutate and potentially acquire a new function, such as producing a novel double bond position. nih.gov Similarly, pheromone receptor genes have also evolved through gene duplication, leading to receptors with new ligand specificities. pnas.org

Changes in Gene Expression: Alterations in the regulation of biosynthetic genes can lead to changes in the ratios of pheromone components. This can be a crucial step in the divergence of signaling systems between populations. nih.gov

Single Gene Mutations: In some cases, a single gene mutation can lead to a dramatic shift in the pheromone blend. For example, a single mutation in a desaturase gene can alter its substrate specificity, resulting in a novel pheromone component. pnas.org

While specific genetic studies on (Z)-4-tridecen-1-yl acetate (B1210297) are limited, research on related compounds demonstrates these principles. For instance, in the European corn borer, Ostrinia nubilalis, two pheromone races exist that produce different isomeric ratios of 11-tetradecenyl acetate, and this difference is linked to a single autosomal gene. nih.gov

Phylogenetic Analysis of (Z)-4-Tridecen-1-yl Acetate in Lepidopteran Lineages

The distribution of specific pheromone components across the Lepidopteran family tree can provide insights into their evolutionary origins. Pheromone composition has been used to explore evolutionary relationships, although it can be complex due to both common ancestry and convergent evolution.

This compound and its (E) isomer have been identified as sex pheromone components in the tomato pinworm, Keiferia lycopersicella, a member of the family Gelechiidae. While the (E) isomer is the primary component produced by females, males show attraction to lures containing both (E) and (Z) isomers. The presence of a Δ4-desaturase enzyme would be required for the biosynthesis of this compound, a less common type of desaturase in moths compared to the more widespread Δ9 and Δ11 desaturases.

The phylogenetic relationship of moth species and their primary pheromone components can be complex, as illustrated by the table below which shows examples from various Lepidopteran families.

| Family | Species | Major Pheromone Component(s) |

| Gelechiidae | Keiferia lycopersicella | (E)-4-Tridecen-1-yl acetate |

| Noctuidae | Spodoptera littoralis | (Z,E)-9,11-Tetradecadienyl acetate |

| Pyralidae | Ostrinia nubilalis | (Z)-11-Tetradecenyl acetate & (E)-11-Tetradecenyl acetate |

| Tortricidae | Cydia pomonella | (E,E)-8,10-Dodecadien-1-ol |

This table provides examples and is not exhaustive.

Adaptive Significance of Pheromone Blend Complexity and Isomeric Specificity

The precise composition of a pheromone blend, including the ratio of different components and the specific stereoisomers (such as Z and E isomers), is often critical for eliciting a behavioral response in males. This specificity is thought to be a key factor in preventing interbreeding between closely related species. nih.gov

The adaptive significance of blend complexity can be understood through several lenses:

Species Recognition: A unique blend acts as a "password," ensuring that males are attracted only to females of their own species. This is particularly important for species that are active at the same time and in the same location.

Mate Quality Assessment: There is growing evidence that pheromone blends can also convey information about the quality of the sender, such as their age, size, or health. nih.gov Females may choose mates based on these chemical cues.

Evasion of Eavesdropping Predators: While not extensively studied in the context of this compound, it is hypothesized that complex blends may be more difficult for predators and parasitoids to intercept and use to locate their prey.

The case of the tomato pinworm, where males respond to both the produced (E) isomer and the non-produced (Z) isomer of 4-tridecen-1-yl acetate, presents an interesting scenario. This lack of strict specificity in the male response could suggest several evolutionary possibilities: it might be a retained ancestral trait, or it could indicate that the communication system is not under strong selection for isomeric purity. It is also possible that the (Z) isomer acts as a synergist or has a behavioral effect at closer ranges that has yet to be fully understood.

The following table summarizes the key enzymes involved in the biosynthesis of acetate-based pheromones.

| Enzyme | Function | Role in Pheromone Evolution |

| Fatty Acyl-CoA Desaturase | Introduces double bonds at specific positions in the fatty acid chain. | Key driver of pheromone diversity through gene duplication and changes in substrate specificity. |

| Fatty Acyl-CoA Reductase | Reduces the fatty acyl-CoA to a fatty alcohol. | Variations can influence the final pheromone components. |

| Acetyltransferase | Adds an acetate group to the fatty alcohol. | Creates the final acetate ester pheromone. |

Advanced Synthetic Methodologies and Analog Development for Z 4 Tridecen 1 Yl Acetate

Stereoselective Synthesis of (Z)-4-Tridecen-1-yl Acetate (B1210297)

The synthesis of (Z)-4-tridecen-1-yl acetate with high isomeric purity is a primary challenge, as the presence of the (E)-isomer can significantly diminish or alter its pheromonal activity. Stereoselectivity is therefore a paramount consideration in the design of synthetic strategies.

Chirality Control in Olefin and Acetate Formation

The critical structural feature of this compound is the cis (or Z) configuration of the double bond at the C4 position. While the molecule itself is not chiral, the stereoselective formation of this double bond is a form of geometric isomerism control that is often discussed in the context of broader chirality control principles in asymmetric synthesis.

Several powerful synthetic methods have been employed to achieve high (Z)-selectivity:

Wittig Reaction: The Wittig reaction is a cornerstone in the synthesis of (Z)-alkenes. The reaction of a non-stabilized ylide, typically derived from an alkyltriphenylphosphonium salt, with an aldehyde under salt-free conditions predominantly yields the (Z)-isomer. researchgate.net For the synthesis of this compound, a common disconnection involves the reaction of nonyltriphenylphosphonium bromide with 4-oxobutyl acetate or a protected equivalent. The use of aprotic, non-polar solvents and strong, non-coordinating bases like sodium amide or sodium hexamethyldisilazide favors the formation of the desired cis-olefin.

Alkyne Semihydrogenation: Another reliable method for constructing (Z)-alkenes is the partial reduction of an internal alkyne. Catalysts such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) or P-2 nickel boride are effective in promoting the syn-addition of hydrogen to the alkyne, yielding the corresponding (Z)-alkene with high stereoselectivity. This approach would involve the synthesis of 4-tridecyn-1-ol followed by semihydrogenation and subsequent acetylation.

Olefin Metathesis: Recent advancements in organometallic catalysis have introduced Z-selective cross-metathesis as a powerful tool for the synthesis of cis-olefins. Ruthenium-based catalysts with specific ligand designs can favor the formation of the (Z)-isomer in the cross-metathesis of two terminal olefins. This method offers a convergent and potentially more atom-economical route to the target molecule.

The final step in the synthesis is the formation of the acetate ester. This is typically a straightforward conversion of the corresponding (Z)-4-tridecen-1-ol using acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. As this reaction does not involve the stereocenter of the double bond, it proceeds without isomerization.

Convergent and Linear Synthetic Strategies

Both linear and convergent strategies have been applied to the synthesis of this compound, each with its own set of advantages and disadvantages.

| Strategy | Description | Advantages | Disadvantages |

| Linear | Sequential modification of a single starting material. | Conceptually straightforward. | Lower overall yield for long sequences. |

| Convergent | Independent synthesis of fragments followed by coupling. | Higher overall yield, greater flexibility. | May require more complex fragment synthesis. |

Green Chemistry Approaches in Pheromone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of insect pheromones to minimize environmental impact and improve sustainability.

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical reagents. Lipases, for instance, can be used for the regioselective acetylation of diols or the kinetic resolution of racemic alcohols. researchgate.net While this compound is achiral, biocatalytic methods can be employed in the synthesis of chiral pheromone analogs. Furthermore, yeast-based fermentation processes are being developed for the de novo biosynthesis of pheromone precursors from simple sugars, offering a renewable and sustainable production platform. frontiersin.org

Use of Renewable Feedstocks: Utilizing readily available and renewable starting materials is a key aspect of green chemistry. For example, aleuritic acid, a component of shellac, can be oxidatively cleaved to produce precursors for various (Z)-alkenyl acetates. nih.gov

Catalytic Reactions: The use of catalytic methods, such as olefin metathesis and transition metal-catalyzed cross-coupling reactions, is inherently greener than stoichiometric reactions as they reduce waste generation. Iron-catalyzed cross-coupling reactions are particularly attractive due to the low cost and low toxicity of iron compared to precious metals like palladium.

Development and Evaluation of Structurally Modified Analogs of this compound

The development of analogs of this compound is a crucial area of research aimed at understanding the molecular basis of pheromone perception and developing novel pest management strategies.

Structure-Activity Relationship (SAR) Studies for Pheromone Mimics and Antagonists

Structure-activity relationship (SAR) studies involve the systematic modification of the pheromone structure and the evaluation of the biological activity of the resulting analogs. These studies provide valuable insights into the key structural features required for binding to the insect's olfactory receptors.

The primary methods for evaluating the activity of pheromone analogs are electroantennography (EAG), which measures the electrical response of the insect antenna to a chemical stimulus, and behavioral assays, which assess the insect's response in a controlled environment, such as a wind tunnel.

Key structural modifications in SAR studies of this compound and related pheromones include:

Modification of the Alkyl Chain: Altering the length of the alkyl chain can have a significant impact on activity. Shortening or lengthening the chain can lead to a decrease in activity or even inhibitory effects.

Modification of the Double Bond Position and Geometry: The position and geometry of the double bond are typically critical for activity. Shifting the double bond or changing the configuration from (Z) to (E) often results in a complete loss of activity or can create an antagonist that blocks the response to the natural pheromone.

Modification of the Acetate Group: The acetate functional group is a common feature in many lepidopteran pheromones and is believed to play a crucial role in receptor binding. Replacing the acetate with other functional groups, such as ethers, ketones, or amides, can help to probe the electronic and steric requirements of the receptor.

Below is a hypothetical data table illustrating the type of information gathered from SAR studies:

| Analog | Modification | EAG Response (relative to parent) | Behavioral Response |

| (Z)-4-Dodecen-1-yl acetate | Chain shortening | 50% | Reduced attraction |

| (Z)-4-Tetradecen-1-yl acetate | Chain lengthening | 70% | Moderate attraction |

| (E)-4-Tridecen-1-yl acetate | Isomerization | <10% | No attraction/Inhibition |

| (Z)-4-Tridecen-1-ol | Removal of acetate | 20% | Weak attraction |

| (Z)-4-Tridecen-1-yl propionate | Ester modification | 85% | Strong attraction |

Design of Metabolically Stable this compound Derivatives

One of the challenges in the practical application of pheromones for pest control is their degradation in the environment and by metabolic enzymes in the target insect. The acetate ester functionality, in particular, is susceptible to hydrolysis by esterases present in the insect's antennae. nih.govfiocruz.br This rapid degradation is a natural mechanism for clearing the pheromone signal and allowing the insect to detect subsequent plumes of the pheromone.

Designing metabolically stable derivatives aims to prolong the activity of the pheromone, which could lead to more effective and longer-lasting pest control formulations. Strategies for designing such derivatives include:

Replacement of the Acetate Group: Replacing the ester linkage with a more stable functional group that mimics the size and electronic properties of the acetate is a primary approach. For example, replacing the ester oxygen with a methylene (B1212753) group to create a ketone analog could increase metabolic stability.

Fluorination: The introduction of fluorine atoms at positions alpha to the carbonyl group or on the alkyl chain can block metabolic pathways. The strong carbon-fluorine bond is resistant to enzymatic cleavage, and the high electronegativity of fluorine can alter the electronic properties of the molecule, potentially influencing its binding to metabolic enzymes.

Pro-pheromones: A pro-pheromone is a chemically modified, inactive form of the pheromone that is converted to the active molecule under specific environmental conditions (e.g., hydrolysis by moisture in the air). This approach can protect the pheromone from degradation and provide a controlled release over time. For this compound, a pro-pheromone could be designed by converting the acetate into a more complex ester or carbonate that slowly hydrolyzes to release the active pheromone alcohol, (Z)-4-tridecen-1-ol, which may then be perceived by the insect or further converted to the acetate.

The development of metabolically stable analogs requires a careful balance between increasing stability and maintaining the precise steric and electronic properties necessary for effective interaction with the insect's olfactory receptors.

Scalable Production Methods for Research and Field Applications of this compound

The large-scale synthesis of this compound with high stereochemical purity is a significant challenge for its practical application in agriculture. Several synthetic strategies have been developed to meet the demand for this pheromone, focusing on cost-effectiveness, scalability, and stereoselectivity. Key methodologies include acetylene-based routes, iron-catalyzed cross-coupling reactions, and the Wittig reaction.

Acetylene-Based Strategies

A prominent and versatile approach to constructing the (Z)-alkene moiety of the target molecule is through the stereoselective reduction of an internal alkyne. This strategy offers a high degree of control over the double bond geometry.

A common pathway involves a "two synthon" approach, for instance, coupling a C10 and a C3 fragment. One such synthesis utilizes 1-iododec-1-yne (B8741140) as the C10 component, which can be prepared by the electrophilic iodination of dec-1-yne. The C3 component can be a Grignard reagent derived from a protected 3-bromopropanol, such as 2-(3-bromopropoxy)tetrahydro-2H-pyran. The coupling of these two synthons, often catalyzed by a copper salt like dilithium (B8592608) tetrachlorocuprate, yields the protected tridec-4-yn-1-ol.

The critical step in this sequence is the stereoselective reduction of the resulting alkyne to the corresponding (Z)-alkene. This is typically achieved through catalytic hydrogenation using a poisoned catalyst, most notably Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). This catalyst selectively reduces the alkyne to the cis-alkene without over-reducing it to the alkane. Subsequent deprotection and acetylation of the alcohol furnish the desired this compound. The scalability of this method is advantageous due to the availability of the starting materials and the generally high yields of the individual steps.

Table 1: Key Steps in a Representative Acetylene-Based Synthesis

| Step | Reactants | Reagents and Conditions | Product |

| 1. Iodination | Dec-1-yne | Cadmium (II) acetate, Iodine | 1-Iododec-1-yne |

| 2. Grignard Formation | 2-(3-bromopropoxy)tetrahydro-2H-pyran | Magnesium | 2-(3-Magnesiobromopropoxy)tetrahydro-2H-pyran |

| 3. Coupling | 1-Iododec-1-yne, Grignard reagent from step 2 | Dilithium tetrachlorocuprate in THF | Tetrahydro-2-(tridec-4-yn-1-yloxy)-2H-pyran |

| 4. Reduction | Product from step 3 | Lindlar's catalyst, H₂ | Tetrahydro-2-((Z)-tridec-4-en-1-yloxy)-2H-pyran |

| 5. Deprotection & Acetylation | Product from step 4 | Acidic workup, Acetic anhydride, Pyridine | This compound |

Iron-Catalyzed Cross-Coupling Reactions

In the pursuit of more sustainable and economical synthetic methods, iron-catalyzed cross-coupling reactions have emerged as a powerful tool. Iron is an attractive catalyst due to its low cost, abundance, and low toxicity compared to precious metals like palladium.

A stereoselective approach to (Z)-alkenoates involves the iron-catalyzed cross-coupling of a (Z)-configured alkenyl halide or ester with a Grignard reagent. For the synthesis of this compound, a key intermediate would be a derivative of (Z)-5-chloropent-4-enoic acid. This can be coupled with an octyl Grignard reagent (octylmagnesium bromide) in the presence of an iron catalyst, such as iron(III) acetylacetonate (B107027) [Fe(acac)₃]. This reaction forms the C13 carbon skeleton with the desired (Z)-geometry at the C4 position. The resulting ester is then reduced to the corresponding alcohol and subsequently acetylated to yield the final product. The stereochemical integrity of the double bond is generally well-maintained throughout this sequence. The use of readily available starting materials and an inexpensive catalyst makes this a promising route for large-scale production. researchgate.net

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis and can be adapted for the production of this compound. This reaction involves the coupling of an aldehyde with a phosphorus ylide. To achieve high (Z)-selectivity, non-stabilized ylides are typically employed under salt-free conditions.

For the synthesis of the target molecule, the reaction would involve nonanal (B32974) and a phosphonium (B103445) ylide derived from 4-bromobutanol. The 4-bromobutanol would first be protected, for example, as a tetrahydropyranyl (THP) ether, and then converted to the corresponding triphenylphosphonium bromide. Treatment of this phosphonium salt with a strong, non-nucleophilic base (e.g., sodium hydride or a sodium amide) generates the ylide. The subsequent reaction with nonanal forms the (Z)-alkene with high stereoselectivity. Deprotection of the alcohol followed by acetylation completes the synthesis.

While the Wittig reaction is a reliable method, its scalability for industrial applications can be hampered by the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct, which can complicate purification. However, for research quantities and certain field applications, it remains a valuable and flexible synthetic tool. organic-chemistry.org

Table 2: Comparison of Scalable Synthetic Methodologies

| Methodology | Key Advantages | Potential Challenges for Scalability |

| Acetylene-Based Strategies | High (Z)-selectivity, well-established procedures. | Use of poisoned catalysts, potential for over-reduction. |

| Iron-Catalyzed Cross-Coupling | Low-cost and environmentally benign catalyst, high stereoselectivity. | Optimization of reaction conditions for specific substrates. |

| Wittig Reaction | Versatile and reliable for C=C bond formation, good (Z)-selectivity with non-stabilized ylides. | Stoichiometric generation of phosphine (B1218219) oxide byproduct, purification challenges. |

Ecological Applications and Research Strategies Utilizing Z 4 Tridecen 1 Yl Acetate for Pest Management

Research on Mating Disruption Strategies with (Z)-4-Tridecen-1-yl Acetate (B1210297).usda.govresearchgate.net

Mating disruption is a pest management technique that involves permeating the atmosphere with synthetic pheromones to prevent male insects from locating females, thereby disrupting the mating process. (Z)-4-Tridecen-1-yl acetate is a component of the sex pheromone of the tomato pinworm and has been investigated for its role in mating disruption strategies, often in conjunction with its E-isomer, (E)-4-Tridecen-1-yl acetate. usda.govresearchgate.net

Mechanisms of Mating Disruption (e.g., Sensory Imbalance, Male Saturation)

The efficacy of mating disruption hinges on several proposed mechanisms that are not mutually exclusive. While research specifically isolating the effects of this compound is limited, the general principles of mating disruption are applicable.

Sensory Imbalance (Competitive Antagonism): This mechanism involves the synthetic pheromone creating false trails that compete with the natural pheromone plumes released by females. Male moths are attracted to these synthetic point sources, effectively leading them on a futile search and reducing the probability of them locating a receptive female. In the context of the tomato pinworm, dispensers releasing this compound, often as part of a blend, create a multitude of false pheromone trails, making it difficult for males to distinguish the signals from actual females.

Male Saturation (Non-Competitive Mechanisms): At high concentrations, the constant exposure to this compound can lead to the habituation of the male moth's sensory system. This involves the adaptation of olfactory receptor neurons, making them less sensitive to subsequent pheromone signals. Consequently, males may become unable to detect the subtle gradients of natural pheromone plumes, rendering them incapable of locating females. Another non-competitive mechanism is camouflage, where the high background concentration of the synthetic pheromone masks the female's natural signal.

Dispenser Technology Research for Optimized this compound Release Kinetics.sedq.esuliege.beresearchgate.netnih.govnih.gov

The successful implementation of mating disruption is highly dependent on the technology used to release the synthetic pheromone into the environment. The goal is to maintain an effective atmospheric concentration of this compound throughout the target pest's flight period. Research in this area has focused on developing dispensers with optimized release kinetics.

Commonly researched dispenser types include:

Polyethylene (B3416737) Vials and Tubes: These dispensers are made from a permeable plastic that allows for the passive and controlled release of the pheromone over an extended period. sedq.es The release rate is influenced by factors such as the thickness of the vial walls, the surface area, and environmental conditions like temperature and wind.

Rubber Septa: Often used in research and for monitoring, rubber septa can be loaded with a specific amount of the pheromone. While effective, their release profile may not be as consistent over long periods as other technologies.

Microencapsulated Formulations: This technology involves enclosing the pheromone in microscopic capsules. These formulations can be sprayed onto crops, offering a more uniform distribution. The release of the pheromone is controlled by the degradation or fracture of the capsule walls.

Solid Matrix Dispensers: These involve incorporating the pheromone into a solid polymer matrix. The release rate is determined by the diffusion of the pheromone through the polymer.

Research has shown that the material and design of the dispenser significantly impact the release rate and longevity of the pheromone. For instance, plastic vials have been designed to provide a steady release of pheromones for up to 180 days, although high temperatures and strong winds can reduce this duration. sedq.es

Dispenser Technology for Pheromone Release

| Dispenser Type | Release Mechanism | Key Characteristics | Typical Duration |

|---|---|---|---|

| Polyethylene Vials/Tubes | Passive diffusion through permeable plastic | Consistent release, long field life | Up to 180 days sedq.es |

| Rubber Septa | Evaporation from a saturated matrix | Common for research, less consistent long-term release | Variable |

| Microencapsulated Formulations | Release through capsule degradation or fracture | Sprayable, uniform application | Variable depending on formulation |

| Solid Matrix Dispensers | Diffusion through a polymer matrix | Controlled and sustained release | Can be designed for season-long control researchgate.net |

Efficacy Studies in Controlled and Field Environments

Field trials are essential to validate the effectiveness of mating disruption strategies using this compound. These studies typically compare pest populations and crop damage in treated and untreated plots. While the sex pheromone of the female tomato pinworm, Keiferia lycopersicella, has been identified as (E)-4-tridecenyl acetate, studies have shown that male moths are captured equally well in traps baited with the (E)-isomer alone or with various blends of the (Z)- and (E)-isomers. researchgate.net This suggests that this compound can play a significant role in mating disruption programs for this pest.

Efficacy is often measured by:

Trap Shutdown: A significant reduction in the number of male moths captured in pheromone-baited traps within the treated area compared to control areas.

Mating Disruption: Assessing the mating status of female moths captured in the treated and untreated plots.

Larval Infestation and Crop Damage: The ultimate measure of success is the reduction in larval populations and the resulting decrease in crop damage.

In field trials in Armenia, dispensers containing a blend of (E)- and (Z)-4-tridecen-1-yl acetates were tested for the control of the tomato pinworm. researchgate.net

Monitoring and Trapping Research with this compound.usda.govresearchgate.net

Pheromone-baited traps are a cornerstone of integrated pest management (IPM) programs. They are used to detect the presence of a pest, monitor its population dynamics, and make informed decisions about the timing of control interventions. This compound, as an attractant for male tomato pinworm moths, is a crucial component in lures for monitoring this pest. usda.govresearchgate.net

Optimization of Trap Design and Lure Formulations for this compound

The efficiency of a trapping system depends on both the trap design and the formulation of the pheromone lure. Research has focused on optimizing these components to maximize the capture of target pests while minimizing the capture of non-target organisms.

Trap Design: Various trap designs have been evaluated for their effectiveness in capturing tomato pinworm moths. Common designs include sticky traps, which capture moths on an adhesive surface, and water traps, where moths are lured into a container of water and drown. The choice of trap can be influenced by factors such as cost, ease of use, and the specific environmental conditions of the field.

Lure Formulation: The composition of the pheromone lure is critical for its attractiveness. For the tomato pinworm, research has shown that while the (E)-isomer is the primary component of the female's sex pheromone, blends containing the (Z)-isomer are equally effective at attracting males. researchgate.net The ratio of the isomers and the total pheromone load in the lure can be optimized to achieve the highest trap catches. The release rate of the pheromone from the lure is also a key factor, with different dispenser materials like rubber septa or polyethylene vials providing different release profiles.

Factors in Trap and Lure Optimization

| Component | Key Optimization Factors | Research Findings for Tomato Pinworm |

|---|---|---|

| Trap Design | Color, shape, size, trapping mechanism (sticky vs. water) | Various designs are used, with selection based on practical considerations. |

| Lure Formulation | Pheromone components and ratio, total pheromone load, dispenser type | Blends of (Z)- and (E)-4-Tridecen-1-yl acetate are as effective as the (E)-isomer alone. researchgate.net |

Population Density Estimation and Infestation Monitoring

Pheromone traps baited with this compound provide valuable data for estimating the population density of pests like the tomato pinworm and for monitoring the level of infestation in a crop. The number of moths captured in a trap over a specific period (e.g., moths per trap per week) can be used as a relative measure of the adult male population.

This information is crucial for:

Early Pest Detection: Pheromone traps can detect the presence of pests at very low population levels, allowing for early intervention before significant crop damage occurs.

Timing of Control Measures: By tracking the seasonal flight patterns of the pest, growers can time the application of insecticides or the deployment of mating disruption dispensers to coincide with peak adult activity.

Evaluating Control Efficacy: A decline in trap catches following a control intervention can indicate the effectiveness of the treatment.

While a direct correlation between trap catch numbers and subsequent larval density can be complex and influenced by many environmental and biological factors, monitoring trap data over time provides an indispensable tool for making informed pest management decisions.

Attract-and-Kill Methodologies Involving this compound

Attract-and-kill, also known as lure-and-kill, is a targeted pest management strategy that utilizes a semiochemical, such as the sex pheromone this compound, to draw a specific pest to a source where it is subsequently eliminated by a killing agent. researchgate.netusda.gov This method is a key component of modern pest control, offering an alternative to broad-spectrum insecticide applications. longdom.org The primary goal is to remove a significant portion of the male insect population from a given area, which disrupts the mating cycle and leads to a reduction in subsequent generations. researchgate.net

The attract-and-kill system typically consists of two main components: a pheromone lure that releases a synthetic version of the insect's sex pheromone to attract the target pest, and a device or formulation that contains a killing agent, such as an insecticide. researchgate.netusda.gov These systems can be deployed in various forms, including traps with an adhesive surface or a water basin, or as formulations that are sprayed directly onto crops. researchgate.netkoppert.com In the case of the tomato pinworm (Keiferia lycopersicella), this compound is a component of the female-produced sex pheromone used to attract males. researchgate.net

Research into the application of this methodology for controlling pests like the tomato leafminer (Tuta absoluta) has shown that mass trapping, a form of attract-and-kill, can significantly reduce pest populations, especially in enclosed environments like greenhouses. russellipm.com The effectiveness of these systems is influenced by several factors, including trap design, the density of traps within the cropping area, and the specific formulation of the pheromone lure. researchgate.netchemtica.com

Below is a table summarizing research findings on the application of attract-and-kill methodologies for pests targeted by this compound and similar pheromones.

| Pest Species | Pheromone Component(s) | Attract-and-Kill Method | Key Findings |

| Tomato Pinworm (Keiferia lycopersicella) | (E)-4-Tridecen-1-yl acetate and this compound | Mating disruption and monitoring | Used as an attractant for monitoring and in mating disruption formulations. usda.govepa.gov |

| Tomato Leafminer (Tuta absoluta) | (3E,8Z,11Z)-tetradecatrien-1-yl acetate and (3E,8Z)-tetradecadien-1-yl acetate | Mass trapping with water traps or sticky traps | High capture rates can significantly reduce the male population, thereby lowering infestation levels. researchgate.netrussellipm.com Trap efficiency is increased when placed at ground level. chemtica.com |

Integration of this compound into Integrated Pest Management (IPM) Programs

The use of this compound is a critical element within broader Integrated Pest Management (IPM) programs, which aim for sustainable and environmentally conscious pest control by combining multiple management strategies. longdom.org Pheromones are integral to IPM for monitoring pest populations, which allows for more precise timing of interventions, and for direct control through methods like mass trapping and mating disruption. longdom.orguliege.be